molecular formula C21H27ClF3N3O3S B2809517 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1274892-57-7

1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2809517
CAS No.: 1274892-57-7
M. Wt: 493.97
InChI Key: ZQOXZZPWMHXENN-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptan-2-one core (a norbornane derivative) substituted with a sulfonyl-methyl group linked to a 1,4-diazaperhydroepinyl moiety (a saturated bicyclic amine system). The pyridyl substituent at the 4-position of the diazaperhydroepinyl ring is further functionalized with a 3-chloro-5-(trifluoromethyl) group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bicyclic framework may contribute to conformational rigidity and binding specificity .

Properties

IUPAC Name

1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClF3N3O3S/c1-19(2)14-4-5-20(19,17(29)11-14)13-32(30,31)28-7-3-6-27(8-9-28)18-16(22)10-15(12-26-18)21(23,24)25/h10,12,14H,3-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOXZZPWMHXENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of succinate dehydrogenase disrupts the normal functioning of the mitochondrial respiratory chain . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cells and tissues it targets. In general, inhibition of succinate dehydrogenase could lead to a decrease in cellular energy production, potentially affecting cell survival and function.

Biological Activity

The compound 1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C19H16ClF6N3O2
  • Molecular Weight : 467.79 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antibacterial and insecticidal properties, as well as its potential applications in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing trifluoromethylpyridine derivatives. For instance, sulfone-containing compounds similar to the target compound have demonstrated significant activity against various bacterial strains.

CompoundActivity Against Xanthomonas oryzae (%)Concentration (mg/L)
F1053100
F93150
F33150

The compound F10 exhibited the highest activity among its peers, indicating that structural modifications in similar compounds could enhance antibacterial efficacy .

Insecticidal Activity

Insecticidal properties have also been explored, with compounds featuring similar structural motifs showing promising results against agricultural pests. The presence of the trifluoromethyl group has been associated with increased potency.

Case Studies

  • Synthesis and Evaluation of Trifluoromethylpyridine Derivatives
    A study synthesized several trifluoromethylpyridine amide derivatives and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of antibacterial and insecticidal activities, with some derivatives outperforming standard treatments .
  • Structure-Activity Relationship (SAR) Analysis
    Research focusing on SAR revealed that the introduction of electron-withdrawing groups (like trifluoromethyl) significantly enhances biological activity. This suggests that modifications to the pyridine ring can lead to improved efficacy against specific pathogens .

The precise mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that the sulfonamide moiety plays a crucial role in its interaction with bacterial enzymes or receptors, potentially disrupting essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with three analogs based on structural and functional group similarities (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Bioactivity/Applications Source
Target Compound Bicyclo[2.2.1]heptan-2-one Sulfonyl, 1,4-diazaperhydroepinyl, CF₃, Cl ~500 (estimated) Not explicitly reported
1H-1,4-Diazepine, 2,3-dihydro-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl) 1,4-Diazepine Sulfonyl, CF₃, methylphenyl 316.3 Enzyme inhibition (e.g., kinases)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane 1,4-Diazepane Chloropyridyl, CF₃ 300.7 Potential CNS targeting
(1R,5R)-3-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one Bicyclo[2.2.1]heptan-2-one + diazocine Sulfonyl, bicyclic amine, CF₃ (absent) ~550 (estimated) Not reported; structural analog

Key Findings

Structural Variations: The target compound shares the bicyclo[2.2.1]heptan-2-one core with the compound in , but differs in the diazaperhydroepinyl substituent versus a diazocine ring. The 1,4-diazepine analog lacks the bicyclic framework but retains sulfonyl and trifluoromethyl groups, which are critical for solubility and target interaction.

Bioactivity Insights :

  • Sulfonamide-containing compounds (e.g., ) are often associated with kinase or protease inhibition due to their ability to form hydrogen bonds with catalytic residues.
  • The trifluoromethyl group in all analogs enhances metabolic stability, a feature critical for drug candidates .
  • The absence of explicit bioactivity data for the target compound highlights the need for further pharmacological profiling, guided by clustering algorithms (e.g., Jarvis-Patrick) to predict target binding .

Synthetic Challenges :

  • The bicyclo[2.2.1]heptan-2-one core requires stereoselective synthesis, as seen in , while the diazaperhydroepinyl ring may involve multistep amine functionalization.
  • The pyridyl substituent’s chloro and trifluoromethyl groups likely necessitate palladium-catalyzed cross-coupling or halogen exchange reactions .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., bicyclic methyl groups at δ ~1.2 ppm) and sulfonyl/trifluoromethyl electronic effects .
  • X-ray Crystallography : Resolves stereochemistry of the diazaperhydroepinyl ring and confirms bicyclo[2.2.1]heptane conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H23_{23}ClF3_3N3_3O3_3S) and isotopic patterns for chlorine/fluorine .

Advanced: How can computational methods (e.g., DFT) resolve electronic properties and reactivity of the trifluoromethyl-pyridyl moiety?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites on the pyridyl ring, influenced by the electron-withdrawing -CF3_3 and -Cl groups .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to guide functionalization (e.g., sulfonation at electron-rich positions) .
  • Reactivity Contradictions : Discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state stabilization not modeled in DFT .

Advanced: What experimental designs are suitable for evaluating bioactivity while accounting for the compound’s low solubility?

Q. Methodological Answer :

  • In Vitro Assays : Use co-solvents (e.g., DMSO ≤0.1%) or micellar formulations to enhance solubility in cell-based assays .
  • Dose-Response Curves : Optimize concentration ranges using serial dilutions to avoid precipitation artifacts .
  • In Vivo Models : Employ pharmacokinetic studies with LC-MS/MS quantification to monitor bioavailability and metabolite formation .
    Data Interpretation : Contradictions between in vitro potency and in vivo efficacy often stem from solubility limitations or metabolic instability .

Advanced: How to address discrepancies in enzymatic inhibition data across different assay platforms?

Q. Methodological Answer :

  • Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence or quenching properties .
  • Buffer Optimization : Adjust pH (e.g., sodium acetate buffer at pH 4.6) to mimic physiological conditions and stabilize enzyme-compound interactions .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess time-dependent inhibition to distinguish artifacts from true activity .

Advanced: What methodologies assess environmental persistence and ecotoxicity of this compound?

Q. Methodological Answer :

  • Environmental Fate Studies :
    • Hydrolysis Rates : Measure degradation in aqueous buffers at varying pH (e.g., pH 4–9) to predict stability in natural water systems .
    • Soil Sorption Experiments : Use batch equilibrium methods with HPLC-UV quantification to determine Koc_{oc} values .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : Conduct 48-hour LC50_{50} tests, noting synergies with co-pollutants (e.g., PCBs) .
    • Algal Growth Inhibition : Monitor chlorophyll-a levels under OECD 201 guidelines to assess aquatic toxicity .

Advanced: How to design structure-activity relationship (SAR) studies for analogs with modified diazaperhydroepinyl rings?

Q. Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with varying ring sizes (e.g., piperazine vs. diazepane) and assess conformational flexibility via molecular dynamics simulations .
  • Functional Group Scanning : Replace sulfonylmethyl with carbamate or phosphonate groups to evaluate steric/electronic effects on target binding .
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Advanced: What strategies mitigate synthetic byproducts from competing nucleophilic sites during sulfonation?

Q. Methodological Answer :

  • Protecting Groups : Temporarily block reactive amines or hydroxyls using tert-butoxycarbonyl (Boc) or benzyl groups .
  • Regioselective Catalysis : Employ transition-metal catalysts (e.g., CuI) to direct sulfonation to the desired position .
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the target compound from regioisomers .

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